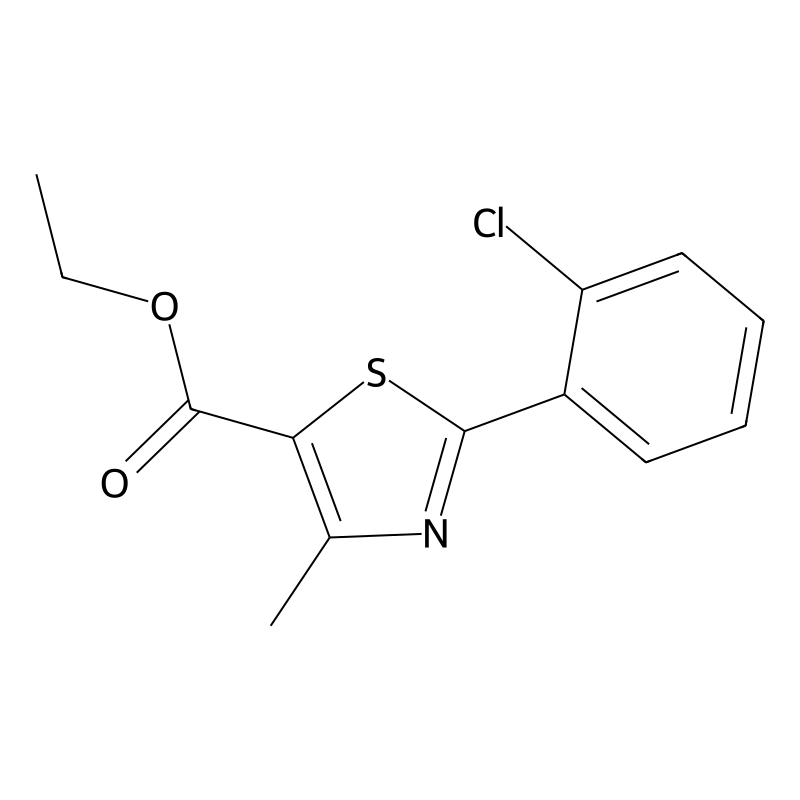

Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Single Crystal X-Ray Structural Analysis

Field: Structural Chemistry.

Application: This compound has been used in the structural analysis of polymorphs.

Method: A single crystal X-ray structure analysis of two polymorphs of a similar compound was performed.

Temperature-Dependent Ordering

Field: Crystallography.

Application: A close analogue of this compound has been studied for its temperature-dependent ordering.

Method: The compound crystallizes in monoclinic P21/c space group with specific parameters.

Antiviral Activity

Biological Potential of Indole Derivatives

Synthesis of Ketamine

Field: Organic Chemistry.

Application: A compound structurally similar to yours has been used in the synthesis of ketamine.

Results: The final product was ketamine.

Pharmaceutical Applications

Field: Pharmaceutical Sciences.

Synthesis of New Derivatives

Application: Indole derivatives, which are structurally similar to your compound, have been synthesized for various biological applications.

Method: Specific derivatives were prepared and reported as antiviral agents.

Use in Veterinary and Human Medicine

Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound belonging to the thiazole family. Its molecular formula is and it has a molecular weight of 281.76 g/mol. This compound features a thiazole ring that is substituted with an ethyl ester, a chlorophenyl group, and a methyl group, making it a significant molecule in synthetic chemistry and pharmaceutical research due to its diverse biological activities and applications in various fields .

The synthesis of Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate typically involves several key reactions:

- Formation of the Thiazole Ring: This is achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas.

- Substitution Reactions: The introduction of the chlorophenyl group occurs via nucleophilic substitution reactions.

- Esterification: The carboxylate group is esterified using ethanol in the presence of an acid catalyst.

These reactions can be optimized for industrial production to enhance yield and purity through advanced catalysts and controlled conditions .

Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate exhibits various biological activities, including:

- Antimicrobial Properties: Investigated for efficacy against bacterial and fungal strains.

- Antiviral Activity: Potential applications in combating viral infections.

- Anti-inflammatory Effects: Explored for its role in reducing inflammation.

- Anticancer Properties: Under research for its potential in cancer treatment.

The compound's mechanism of action may involve interactions with specific biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

The synthesis methods for Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate can be summarized as follows:

- Starting Materials: Commonly synthesized from 4-chlorothiobenzamide and ethyl 2-chloroacetoacetate.

- Reaction Conditions: Typically performed under controlled temperature and pressure to ensure high yield.

- Purification Techniques: Post-synthesis purification may involve recrystallization or chromatography to isolate the final product .

Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate has several applications:

- Pharmaceuticals: Serves as an intermediate in the synthesis of various drugs.

- Agrochemicals: Utilized in the development of pesticides and herbicides.

- Research: Employed as a building block in synthetic chemistry for creating more complex molecules .

Research into the interaction studies of Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate focuses on its potential biological targets. While specific targets remain largely unknown, thiazole derivatives are known to interact with various enzymes and receptors involved in metabolic pathways. Further studies are required to elucidate the precise mechanisms by which this compound exerts its biological effects .

Several compounds share structural similarities with Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | C13H12ClNO2S | Different substitution pattern on the phenyl ring |

| Ethyl 2-chloro-4-methylthiazole-5-carboxylate | C7H8ClNO2S | Lacks the additional chlorophenyl group |

| Ethyl 4-methylthiazole-5-carboxylate | C8H9NO2S | No halogen substitution on the phenyl ring |

Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate stands out due to its specific chlorophenyl substitution at the second position of the thiazole ring, which may influence its biological activity compared to other thiazole derivatives .